molecular formula C10H14ClN B6190916 rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans CAS No. 730980-62-8

rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans

Cat. No.: B6190916
CAS No.: 730980-62-8
M. Wt: 183.7
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Description

rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is a chiral compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large-scale reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-phenylcyclopropan-1-amine hydrochloride, trans
  • rac-(1R,2S)-2-(3,5-dibromophenyl)cyclopropan-1-amine hydrochloride, trans
  • rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans

Uniqueness

rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is unique due to its specific structural configuration and the presence of the indene ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

730980-62-8

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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